5-Tert-butyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5-tert-butyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5/c1-26(2,3)23-18-24(30-16-14-29(15-17-30)21-12-8-5-9-13-21)31-25(28-23)22(19-27-31)20-10-6-4-7-11-20/h4-13,18-19H,14-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTRCZNWSDBINR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Tert-butyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo-pyrimidine family, which has garnered attention for its potential therapeutic applications, particularly in oncology. This compound's unique structure, characterized by a pyrazolo[1,5-a]pyrimidine core with various substituents, suggests significant biological activity. This article details the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features:
- A tert-butyl group at the 5-position,
- A phenyl group at the 3-position,
- A 4-phenylpiperazine moiety at the 7-position.
This structural configuration is believed to enhance its interaction with biological targets, particularly in cancer therapy.
Research indicates that compounds similar to this compound may act as inhibitors of cyclin-dependent kinases (CDKs) . CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest in cancer cells. Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, although specific data on its activity remains limited and requires further exploration .
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of similar pyrazolo-pyrimidine compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | CDK inhibition |
| Compound B | SF-268 | 12.50 | Anticancer activity |
| Compound C | NCI-H460 | 42.30 | Cytotoxic effects |
| 5-Tert-butyl... | Various | TBD | TBD |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Case Studies and Research Findings
Recent research has highlighted the potential of pyrazolo-pyrimidines in cancer treatment:
- Anticancer Activity : A study demonstrated that derivatives of pyrazolo-pyrimidines exhibited significant cytotoxicity against several cancer cell lines, including MCF7 and NCI-H460. For instance, one derivative showed an IC50 value as low as against MCF7 cells .
- CDK Inhibition : Another investigation focused on the structure-activity relationship (SAR) of pyrazolo-pyrimidines indicated that modifications at specific positions could enhance CDK inhibitory activity, making these compounds promising candidates for further development in cancer therapy .
- Molecular Docking Studies : Molecular docking simulations have been used to predict how well these compounds bind to their targets. For example, a related compound demonstrated strong binding affinity to CDK2, suggesting that structural modifications could improve therapeutic efficacy .
Future Directions
Further research is essential to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future study include:
- In vivo studies to assess the pharmacokinetics and pharmacodynamics.
- Exploration of SAR to identify structural features that enhance selectivity and potency.
- Combination therapies with other anticancer agents to evaluate synergistic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Modifications
The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of 5-Tert-butyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine with structurally related derivatives:
Physicochemical Properties
- Piperazinyl substituents influence basicity; the 4-phenylpiperazinyl group (pKa ~7.5) offers moderate basicity, balancing membrane permeability and solubility .
Preparation Methods
Reaction of 5-Amino-3-phenylpyrazole with 3-Oxo-3-(tert-butyl)propanal
A seminal method involves reacting 5-amino-3-phenylpyrazole with 3-oxo-3-(tert-butyl)propanal under acidic conditions. The reaction proceeds via a cyclocondensation mechanism, facilitated by sulfuric acid in acetic acid at 80–100°C for 6–8 hours. The tert-butyl group is incorporated regioselectively at position 5 due to steric and electronic effects.
Mechanistic Insight :
- Protonation of the diketone carbonyl enhances electrophilicity.
- Nucleophilic attack by the amino group of the pyrazole forms a Schiff base intermediate.
- Cyclization and aromatization yield the pyrazolo[1,5-a]pyrimidine core.
Introduction of the 4-Phenylpiperazin-1-yl Group
The 4-phenylpiperazine moiety at position 7 is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.
SNAr with 1-Phenylpiperazine
The intermediate 7-chloro-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidine is treated with 1-phenylpiperazine in dimethylformamide (DMF) at 120°C for 12–24 hours. Potassium carbonate acts as a base to deprotonate the piperazine, enhancing nucleophilicity.
Optimization Notes :
Buchwald-Hartwig Amination
For substrates with poor leaving groups (e.g., -OMe), palladium-catalyzed amination is employed. A mixture of Pd(OAc)₂ , Xantphos , and Cs₂CO₃ in toluene at 110°C facilitates coupling between the chloro intermediate and 1-phenylpiperazine.
Advantages :
Post-Functionalization Strategies
Late-Stage Piperazine Incorporation
The pyrazolo[1,5-a]pyrimidine core is first synthesized with a reactive group (e.g., -Cl, -Br) at position 7, followed by piperazine coupling. This modular approach allows diversification of the piperazine moiety.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation + SNAr | H₂SO₄/AcOH, 80°C, 6h | 75 | High regioselectivity | Requires intermediate purification |
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos, Cs₂CO₃, 110°C | 70 | Broad substrate scope | Costly catalysts |
| Multicomponent | H₂SO₄/AcOH, 100°C, 24h | 60 | One-pot synthesis | Moderate yield |
Experimental Optimization and Challenges
Regioselectivity Control
The tert-butyl group’s steric bulk directs cyclocondensation to position 5, but competing pathways may yield positional isomers. Using excess diketone (1.5 equiv) suppresses byproduct formation.
Solvent and Temperature Effects
- Acetic Acid : Enhances protonation but may lead to esterification with β-ketoesters.
- Toluene : Preferred for palladium-catalyzed reactions due to high boiling point.
Q & A
Q. What are the standard synthetic routes for 5-Tert-butyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[1,5-a]pyrimidine core via condensation of aminopyrazoles with dielectrophilic reagents. Subsequent substitution reactions introduce the tert-butyl, phenyl, and 4-phenylpiperazine groups. Optimization includes:
- Catalyst Selection : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to improve regioselectivity .
- Temperature Control : Maintaining 60–80°C during cyclization to prevent side reactions .
- Solvent Systems : Using polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and purity. Aromatic proton signals between δ 7.2–8.5 ppm indicate phenyl groups, while piperazine protons appear as broad singlets .
- Infrared (IR) Spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretching) and ~1250 cm⁻¹ (C-N piperazine) validate core structure .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion matching C29H32N6) .
Q. What in vitro assays are used to evaluate its biological activity?
- Methodological Answer :
- Kinase Inhibition Assays : Measure IC50 values against tyrosine kinase receptors (e.g., Trk family) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for benzodiazepine receptors) to determine Ki values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve its pharmacological profile?
- Methodological Answer :
- Substituent Variation : Systematically modify the tert-butyl group (e.g., replace with cyclopentyl) and piperazine moiety (e.g., introduce pyridinyl groups) to assess impact on potency .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding interactions with target proteins .
- Bioisosteric Replacement : Replace phenyl groups with thiophene or fluorinated analogs to enhance metabolic stability .
Q. What computational methods predict its binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Glide simulates binding to TrkA kinase, highlighting interactions between the pyrimidine core and ATP-binding pocket .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER evaluates stability of ligand-receptor complexes over 100-ns trajectories .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Assess electronic effects of substituents on binding affinity .
Q. How can contradictory pharmacological data (e.g., varying IC50 across studies) be resolved?
- Methodological Answer :
- Experimental Replication : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Meta-Analysis : Compare data across studies using tools like RevMan to identify confounding factors (e.g., cell line heterogeneity) .
- Orthogonal Assays : Validate results with SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .
Q. What strategies improve solubility and bioavailability without compromising activity?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or acetyl groups at the pyrimidine N1 position for enhanced aqueous solubility .
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes to increase circulation time and tumor targeting .
- Salt Formation : Prepare hydrochloride salts of the piperazine group to improve crystallinity and dissolution .
Q. How is target engagement validated in cellular models?
- Methodological Answer :
- CRISPR Knockout Models : Use TrkA-knockout cells to confirm on-target effects via rescue experiments .
- Western Blotting : Monitor downstream signaling (e.g., ERK phosphorylation) post-treatment .
- Fluorescence Microscopy : Track compound localization using BODIPY-labeled analogs .
Q. What are the challenges in ensuring reproducibility of its synthesis at the lab scale?
- Methodological Answer :
- Purification Protocols : Use flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
- Intermediate Characterization : Validate each synthetic intermediate via LC-MS and NMR before proceeding .
- Reagent Quality : Source anhydrous solvents and store moisture-sensitive reagents under argon .
Q. How is its three-dimensional conformation analyzed to inform drug design?
- Methodological Answer :
- X-ray Crystallography : Resolve single-crystal structures to identify key dihedral angles (e.g., pyrazolo-pyrimidine core at 15–20°) .
- Density Functional Theory (DFT) : Calculate optimized geometries using Gaussian 16 with B3LYP/6-31G* basis set .
- NOESY NMR : Detect through-space interactions between tert-butyl and piperazine protons to confirm spatial arrangement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
